(2-chloronaphthalen-1-yl)-(1-pentylindol-3-yl)methanone
CAS No.: 1391054-25-3
Cat. No.: VC0163725
Molecular Formula: C24H22ClNO
Molecular Weight: 375.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1391054-25-3 |
|---|---|
| Molecular Formula | C24H22ClNO |
| Molecular Weight | 375.9 g/mol |
| IUPAC Name | (2-chloronaphthalen-1-yl)-(1-pentylindol-3-yl)methanone |
| Standard InChI | InChI=1S/C24H22ClNO/c1-2-3-8-15-26-16-20(19-11-6-7-12-22(19)26)24(27)23-18-10-5-4-9-17(18)13-14-21(23)25/h4-7,9-14,16H,2-3,8,15H2,1H3 |
| Standard InChI Key | YNEFOXBSBQBQMF-UHFFFAOYSA-N |
| SMILES | CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=C(C=CC4=CC=CC=C43)Cl |
| Canonical SMILES | CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=C(C=CC4=CC=CC=C43)Cl |
Introduction
(2-Chloronaphthalen-1-yl)-(1-pentylindol-3-yl)methanone, also known as JWH 398 2-chloronaphthyl isomer, is a synthetic cannabinoid compound. It belongs to a class of substances that mimic the effects of cannabis but are structurally distinct from natural cannabinoids like THC. This compound is part of a broader group of synthetic cannabinoids, which have been studied for their potential psychoactive effects and have raised concerns due to their unpredictable side effects and lack of regulation.
Synthesis and Chemical Characteristics
The synthesis of (2-chloronaphthalen-1-yl)-(1-pentylindol-3-yl)methanone typically involves the condensation of a naphthalene derivative with an indole derivative, often through a Friedel-Crafts acylation reaction. This process requires careful control of reaction conditions to achieve the desired product.
Legal Status and Regulatory Concerns
Many synthetic cannabinoids, including compounds similar to (2-chloronaphthalen-1-yl)-(1-pentylindol-3-yl)methanone, are controlled substances in various countries due to their potential for abuse and harm. Regulatory agencies continually update lists of banned substances to include new synthetic cannabinoids as they emerge.
Comparison with Other Synthetic Cannabinoids
| Compound | Molecular Formula | Molecular Weight |
|---|---|---|
| (2-Chloronaphthalen-1-yl)-(1-pentylindol-3-yl)methanone | C24H22ClNO | 375.9 g/mol |
| (8-Chloronaphthalen-1-yl)-(2-methyl-1-pentylindol-3-yl)methanone | C25H24ClNO | 389.9 g/mol |
| 1-Naphthalenyl(1-pentyl-1H-indazol-3-yl)-methanone | C23H22N2O | 342.4336 g/mol |
Research Findings and Challenges
Research on synthetic cannabinoids is ongoing, with a focus on understanding their pharmacology and toxicology. Challenges include the rapid emergence of new compounds, making it difficult for regulatory bodies to keep pace with the evolving landscape of synthetic cannabinoids.
Future Directions
Future studies should aim to elucidate the specific mechanisms by which synthetic cannabinoids interact with biological systems, potentially leading to safer therapeutic options or more effective countermeasures against their misuse.
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